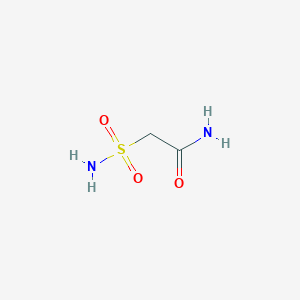

2-Sulfamoylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfamoylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c3-2(5)1-8(4,6)7/h1H2,(H2,3,5)(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJKUTTXOKTGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901022 | |

| Record name | NoName_71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Research Paradigms Relevant to Sulfamoylacetamides

The study of 2-sulfamoylacetamides is guided by several key theoretical frameworks, primarily centered on understanding how their chemical structure dictates their biological function.

Structure-Activity Relationship (SAR): A fundamental paradigm in medicinal chemistry, SAR studies are crucial for optimizing the biological activity of sulfamoylacetamide derivatives. molaid.comresearchgate.netnih.gov This involves systematically modifying the 2-sulfamoylacetamide core and evaluating the impact of these changes on a specific biological target. For instance, research has shown that substitutions on the amide and sulfonamide nitrogen atoms can significantly influence the compound's inhibitory potency and selectivity. researchgate.netmdpi.com The goal of SAR is to develop a qualitative understanding that guides the design of more effective molecules.

Enzyme Inhibition Kinetics: Many sulfamoylacetamides exert their biological effects by inhibiting enzymes. researchgate.netsmolecule.com A key research paradigm involves detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ or IC₅₀ values). researchgate.net This information is vital for understanding how the compound interacts with the enzyme's active site and for comparing the potency of different derivatives. A notable target for this class of compounds is carbonic anhydrase, an enzyme implicated in various physiological processes. mdpi.comwikipedia.org

Computational Chemistry and Molecular Modeling: Theoretical calculations and molecular docking studies provide valuable insights into the interactions between sulfamoylacetamides and their biological targets at the molecular level. researchgate.net These computational approaches can predict binding modes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and help rationalize observed SAR data. This, in turn, facilitates the rational design of new derivatives with improved properties.

Historical Context of Sulfamoylacetamide Chemistry and Biological Investigations

The history of sulfamoylacetamides is intrinsically linked to the broader history of sulfonamide drugs, which began with the discovery of the antibacterial properties of Prontosil in the 1930s. This led to extensive research into related sulfonamide-containing compounds.

Early investigations into sulfamoylacetamide chemistry focused on the synthesis of various derivatives and the evaluation of their biological properties. researchgate.net Synthetic methodologies have evolved, with research focusing on efficient ways to construct the sulfamoylacetamide scaffold and introduce diverse substituents. researchgate.netmdpi.comresearchgate.netresearchgate.net For example, methods have been developed for the synthesis of 2-diazo-2-sulfamoylacetamides, which are versatile intermediates for creating more complex molecular architectures through carbene insertion reactions. researchgate.netmdpi.comresearchgate.netresearchgate.net

The biological investigation of sulfamoylacetamides has expanded beyond their initial consideration as simple antibacterial agents. Researchers have explored their potential as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. researchgate.netmdpi.comnih.gov This has been driven by the recognition that the sulfamoyl group can act as a zinc-binding group in metalloenzymes or participate in key hydrogen bonding interactions within an enzyme's active site. nih.gov More recent research has also explored their application as antimicrobial and anti-inflammatory agents. researchgate.net

Significance of 2 Sulfamoylacetamide As a Prototypical or Lead Structure in Chemical Biology

Established Synthetic Pathways for this compound

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and applications. These methods range from direct conversions to more complex multi-step sequences that allow for greater molecular diversity.

Direct Synthesis Approaches

Direct synthesis of this compound can be approached from its corresponding carboxylic acid. For instance, 2-sulfamoylacetic acid can be converted to this compound. biosynth.com This transformation is noted to be facilitated by the presence of hydroxyl groups. biosynth.com While specific reagents for this direct amidation are not detailed in the provided context, such conversions in organic chemistry typically involve activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with an amine source.

Another direct approach involves the reaction of a suitable precursor with a sulfonamide source. One study describes the synthesis of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, a related structure, which can then be further modified. jcsp.org.pk

Multi-step Convergent Syntheses

Convergent synthesis is a strategy that improves the efficiency of multi-step reactions by preparing separate fragments of the target molecule and then combining them. scholarsresearchlibrary.comwikipedia.org For this compound derivatives, a common multi-step approach begins with chloroacetyl chloride. mdpi.comvulcanchem.com

This process generally involves:

Acylation: Reaction of chloroacetyl chloride with a secondary amine to form a 2-chloroacetamide (B119443) derivative. mdpi.comvulcanchem.com For example, reacting 2-chloroacetyl chloride with dimethylammonium chloride in the presence of triethylamine (B128534) yields 2-chloro-N,N-dimethylacetamide. mdpi.com

Sulfonation: The resulting 2-chloroacetamide is treated with sodium sulfite (B76179) in water to produce a sodium carbamoylmethanesulfonate salt. mdpi.comvulcanchem.com

Chlorination: The crude sodium sulfonate is then refluxed with a chlorinating agent, such as phosphorus oxychloride, to yield the corresponding sulfonyl chloride. mdpi.comvulcanchem.com

Amination: Finally, the sulfonyl chloride is reacted with a primary or secondary amine to afford the desired this compound derivative. mdpi.comresearchgate.net

This convergent strategy allows for the introduction of various substituents on both the amide and sulfamoyl nitrogens by selecting different amines in the acylation and final amination steps. However, the success of the final step can be dependent on the nucleophilicity of the amine. For instance, the reaction of N,N-dimethylcarbamoylmethanesulfonyl chloride with the less nucleophilic diphenylamine (B1679370) gave the desired product, whereas the reaction with N-methylaniline failed. mdpi.com

A general representation of this synthesis is depicted below:

Table 1: Key Intermediates in Multi-step Synthesis

| Intermediate Type | General Structure | Description |

|---|---|---|

| 2-Chloroacetamide | Cl-CH₂-C(=O)NR¹R² | Formed by acylation of a secondary amine with chloroacetyl chloride. mdpi.com |

| Sodium Carbamoylmethanesulfonate | NaO₃S-CH₂-C(=O)NR¹R² | Result of treating 2-chloroacetamide with sodium sulfite. mdpi.com |

| Carbamoylmethanesulfonyl Chloride | ClSO₂-CH₂-C(=O)NR¹R² | Generated by reacting the sulfonate salt with a chlorinating agent like POCl₃. mdpi.com |

Synthesis of Diazo-2-sulfamoylacetamides

Diazo-2-sulfamoylacetamides are valuable intermediates, particularly for intramolecular C-H insertion reactions. mdpi.comresearchgate.netnih.gov The synthesis of these diazo compounds is typically achieved through a diazo transfer reaction from a pre-formed this compound. researchgate.net

The general procedure involves dissolving the this compound in a suitable solvent like acetonitrile (B52724) and treating it with a diazo transfer reagent, such as 4-nitrobenzenesulfonyl azide (B81097) (NsN₃) or p-toluenesulfonyl azide. mdpi.comresearchgate.net A non-nucleophilic base, commonly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is used to facilitate the reaction. mdpi.comresearchgate.net The reaction is often initiated at a low temperature (0 °C) and then allowed to warm to room temperature. mdpi.com

This transformation is a key step in accessing carbenes derived from 2-diazo-2-sulfamoylacetamides, which can then undergo various cyclization reactions. mdpi.comnih.gov The efficiency of the diazo transfer can be influenced by the nature of the sulfonyl azide reagent. orgsyn.org

Table 2: Reagents for Diazo-2-sulfamoylacetamide Synthesis

| Reagent | Role | Reference |

|---|---|---|

| This compound derivative | Starting material | mdpi.comresearchgate.net |

| 4-nitrobenzenesulfonyl azide (NsN₃) | Diazo transfer agent | mdpi.comresearchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | mdpi.comresearchgate.net |

| Acetonitrile (MeCN) | Solvent | mdpi.comresearchgate.net |

Functionalization and Derivatization Strategies for this compound

The this compound core offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. The primary points of modification are the amide nitrogen and the sulfamoyl nitrogen.

Modifications at the Amide Nitrogen

The amide nitrogen of the this compound scaffold can be readily functionalized. For secondary amides (where the amide nitrogen is bonded to one hydrogen), direct N-alkylation or N-arylation is a common strategy.

One study details the synthesis of N-alkyl/aralkyl derivatives of a sulfamoylacetamide by reacting the parent acetamide (B32628) with various electrophiles in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). jcsp.org.pk This approach allows for the introduction of a wide range of substituents at the amide nitrogen.

Another advanced method for amide N-arylation involves nickel-photoredox catalysis, which enables the coupling of amides with aryl halides under mild conditions. escholarship.org This strategy is particularly useful for late-stage functionalization and is compatible with various functional groups. escholarship.org

The reactivity of the amide group can also be harnessed for more complex transformations. For instance, amides can be activated with reagents like triflic anhydride (B1165640) (Tf₂O) to facilitate subsequent reactions. rsc.orgnih.gov

Substitutions on the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is another key site for derivatization. The synthetic utility of this group is well-established in the broader context of sulfonamide chemistry.

The multi-step convergent synthesis described previously allows for the introduction of substituents on the sulfamoyl nitrogen by using different primary or secondary amines in the final step of the sequence, where the carbamoylmethanesulfonyl chloride is converted to the final product. mdpi.com This method has been used to prepare a variety of N-substituted sulfamoylacetamides, including those with aryl, alkyl, and mixed aryl/alkyl groups on the sulfamoyl nitrogen. mdpi.comresearchgate.net

For example, reacting a carbamoylmethanesulfonyl chloride with amines such as N-butylbenzylamine or N-methylaniline introduces these respective groups onto the sulfamoyl nitrogen. researchgate.net The chemical properties of the resulting N-substituted sulfamoylacetamide can be significantly influenced by these substituents. The acidity of the sulfamoyl group and its ability to participate in hydrogen bonding are altered by substitution on the nitrogen. vulcanchem.com

Strategic Incorporation into Heterocyclic Systems

This compound and its derivatives serve as valuable precursors for the synthesis of complex heterocyclic molecules, particularly those containing nitrogen and sulfur. A key strategy involves the transformation of 2-sulfamoylacetamides into 2-diazo-2-sulfamoylacetamide intermediates. researchgate.net These diazo compounds are highly reactive and can undergo intramolecular carbene C-H insertion reactions to construct new ring systems. vulcanchem.com

This transformation is typically catalyzed by transition metals, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂). vulcanchem.com The reaction involves generating a carbene from the diazo compound, which then inserts into a C-H bond within the same molecule to form a new carbon-carbon bond, leading to cyclization. This method has proven effective for creating pharmacologically relevant scaffolds like benzo[c]isothiazoles and indolin-2-ones. vulcanchem.com

The chemoselectivity of these insertion reactions is a critical aspect. Studies on 2-diazo-2-sulfamoylacetamides that possess aryl groups on both the acetamide and sulfonamide nitrogens have revealed that the reaction favors insertion into the N-aryl ring of the acetamide portion. mdpi.com This preference leads to the formation of 3-sulfamoylindolin-2-one derivatives as the major or sole products. mdpi.com This selectivity is attributed to the electronic properties of the N-aryl substituents on the acetamide, which are more activated for the C-H insertion compared to those on the sulfonamide moiety. mdpi.com

For instance, the reaction of 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide in refluxing toluene (B28343) with a Cu(acac)₂ catalyst results in a formal aromatic 1,5-C-H insertion into the N-phenylsulfonamide group, yielding N,N-dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide. mdpi.com

| Substrate | Catalyst | Conditions | Major Heterocyclic Product | Yield |

|---|---|---|---|---|

| 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | Cu(acac)₂ | Toluene, Reflux, 9h | N,N-dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide | 90% |

| 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamide derivative | Cu(acac)₂ | Toluene, Reflux | 3-Sulfamoylindolin-2-one derivative | Major Product |

This strategic functionalization highlights the utility of the this compound core as a versatile building block in constructing diverse and complex nitrogen-sulfur heterocycles. vulcanchem.comarkat-usa.org

Stereochemical Considerations in this compound Synthesis (e.g., enantioselective reactions)

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic and medicinal chemistry. While specific, documented examples of the direct enantioselective synthesis of this compound are not prevalent in the reviewed literature, the principles of stereoselective synthesis are highly relevant to its production, especially when it is intended as a chiral building block.

Stereocenters can be introduced into this compound or its derivatives through several established synthetic strategies:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule. For example, a chiral amine could be used in the initial acylation step to form a chiral 2-chloroacetamide derivative. After the subsequent sulfonation and amidation steps, the auxiliary would guide the stereochemical outcome of any diastereoselective reactions before being cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: A more modern and efficient approach involves the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. nih.gov For related sulfonamides, catalytic enantioselective methods have been successfully developed. For example, the palladium-catalyzed N-allylation (Tsuji-Trost reaction) of secondary sulfonamides bearing sterically hindered aryl groups has been achieved with high enantioselectivity (up to 92% ee) using a chiral Trost ligand. mdpi.com This method creates N-C axial chirality, demonstrating that chiral catalysts can effectively control stereochemistry in sulfonamide derivatives. mdpi.com A similar catalytic approach could potentially be adapted for the synthesis of chiral this compound derivatives.

Diastereoselective Reactions: If a stereocenter already exists in the starting material, subsequent reactions can be controlled to form a new stereocenter with a specific configuration relative to the first. For instance, the stereoselective reduction of a ketone or imine function within a this compound precursor could be achieved using chiral reducing agents or catalysts to produce specific diastereomers. rsc.orgmdpi.com

These methodologies represent potential pathways for accessing enantiomerically pure or enriched this compound, which would be critical if the compound were to be used as a chiral synthon for asymmetric synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The conventional, multi-step synthesis of this compound and its derivatives can be evaluated against these principles to identify areas for improvement. vulcanchem.commdpi.com

The 12 Principles of Green Chemistry provide a guide for achieving sustainability in chemical manufacturing. yale.edusigmaaldrich.com

Prevention: It is better to prevent waste than to treat it. lubrizol.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. acs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with minimal toxicity. sigmaaldrich.com

Designing Safer Chemicals: Products should be effective while having minimal toxicity. lubrizol.com

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. epa.gov

Design for Energy Efficiency: Energy requirements should be minimized; reactions at ambient temperature and pressure are preferred. yale.edu

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu

Reduce Derivatives: Unnecessary derivatization (e.g., protecting groups) should be avoided. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

Design for Degradation: Products should break down into innocuous products after use. lubrizol.com

Real-time Analysis for Pollution Prevention: Analytical methods should be developed to monitor and control for hazardous substances in real-time. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and their forms should be chosen to minimize the potential for accidents. lubrizol.com

A typical synthesis of this compound derivatives involves reacting chloroacetyl chloride with an amine, followed by sulfonation with sodium sulfite, conversion to a sulfonyl chloride with phosphorus oxychloride (POCl₃), and final reaction with another amine. vulcanchem.commdpi.com This pathway presents several challenges from a green chemistry perspective.

| Green Chemistry Principle | Assessment of Conventional Synthesis vulcanchem.commdpi.com | Potential for Improvement |

|---|---|---|

| Atom Economy | The multi-step synthesis involves stoichiometric reagents like POCl₃ and generates significant inorganic salt byproducts (e.g., NaCl, phosphates), leading to low overall atom economy. | Develop more convergent synthetic routes or catalytic processes that improve the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | The use of phosphorus oxychloride (POCl₃) is a major drawback. It is highly corrosive, toxic, and reacts violently with water. Dichloromethane is often used as a solvent, which is a suspected carcinogen. | Replace POCl₃ with a solid, less hazardous sulfonating agent. Substitute chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water if reaction chemistry allows. biosynth.com |

| Design for Energy Efficiency | Several steps require refluxing (heating for extended periods), which is energy-intensive. vulcanchem.commdpi.com | Explore catalytic methods that can proceed at lower temperatures. Microwave-assisted synthesis could be investigated to reduce reaction times and energy consumption. cem.com |

| Reduce Derivatives | The synthesis proceeds through multiple intermediate compounds (chloroacetamide, sodium sulfonate, sulfonyl chloride), which aligns with the definition of using derivatization steps that require additional reagents and generate waste. vulcanchem.comacs.org | Investigate one-pot syntheses or enzymatic routes that could potentially combine several steps and avoid the isolation of hazardous intermediates. nih.gov |

| Catalysis | While the final cyclization to heterocycles uses a catalyst (e.g., Cu(acac)₂), the core synthesis of the sulfamoylacetamide precursor relies heavily on stoichiometric reagents. vulcanchem.commdpi.com | Develop catalytic methods for the key C-S bond formation step, which could eliminate the need for the harsh POCl₃-mediated conversion. |

By applying these principles, future synthetic routes to this compound could be developed that are not only more efficient but also significantly safer and more environmentally sustainable.

Target Identification and Validation Studies for this compound

Target identification and validation are crucial steps in understanding the pharmacological profile of a compound. For this compound and related structures, research has primarily focused on their roles as enzyme inhibitors. These studies involve determining the specific biomolecules the compounds bind to and verifying that this interaction leads to a measurable biological effect. volkamerlab.org

The sulfamoyl group (-SO₂NH₂) is a key pharmacophore that enables these compounds to act as effective inhibitors of various enzymes, most notably metalloenzymes.

α-Chymotrypsin: Derivatives of this compound, specifically N-[(substitutedsulfamoyl)phenyl]acetamides, have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease involved in digestion. Studies have shown that these compounds exhibit moderate inhibitory activity against this enzyme. The inhibitory potential varies based on the nature of the substituent attached to the sulfamoyl nitrogen, indicating that structural modifications can tune the inhibitory strength.

Urease: While direct kinetic studies for this compound against urease are not extensively documented in the available literature, the general class of sulfonamides is known to inhibit this nickel-dependent enzyme. Urease is a critical virulence factor for some pathogenic bacteria, such as Helicobacter pylori, as it hydrolyzes urea (B33335) to ammonia (B1221849), neutralizing gastric acid and allowing the bacteria to survive. rsc.org Urease inhibitors are classified into two main categories: those that are structural analogs of the substrate (urea) and those that interfere with the reaction mechanism, often by interacting with the nickel ions in the active site. rsc.orgnih.gov Kinetic studies on other inhibitors have identified competitive and mixed-type inhibition mechanisms. rsc.org

Carbonic Anhydrase (CA): The most extensively studied targets for sulfonamide-based compounds are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.commdpi.com These enzymes are vital for processes like pH regulation, CO₂ transport, and biosynthetic reactions. mdpi.commdpi.com Various derivatives containing the sulfamoylacetamide scaffold have been shown to be potent inhibitors of several human (h) CA isoforms, including hCA I, II, IX, and XII. mdpi.commdpi.com

The inhibition mechanism involves the coordination of the sulfonamide group to the Zn(II) ion within the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. plos.org The inhibitory potency, expressed as the inhibition constant (Kᵢ), varies significantly across different CA isoforms and depends on the specific chemical structure of the inhibitor. For example, certain N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated potent inhibition of hCA I, II, and VII, with some compounds showing significantly higher potency than the standard clinical inhibitor Acetazolamide (AAZ). mdpi.com

Table 1: Inhibition Data for this compound Derivatives Against Various Enzyme Targets

This table summarizes inhibitory constants (Kᵢ) for various N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives against human carbonic anhydrase (hCA) isoforms. Data extracted from inhibition studies. mdpi.com

| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| 3f (linear alkyl-substituted) | hCA II | 5.3 |

| 3l (aryl-substituted) | hCA II | 6.8 |

| Acetazolamide (Reference) | hCA II | 12.5 |

| Various Derivatives | hCA I | 13.3 - 87.6 |

| Acetazolamide (Reference) | hCA I | 250 |

| Various Derivatives | hCA VII | 1.1 - 13.5 |

| Acetazolamide (Reference) | hCA VII | 2.5 |

Receptor binding assays are used to measure the affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kᴅ) or the concentration required to inhibit binding of a standard ligand by 50% (IC₅₀). env.go.jpvanderbilt.edurevvity.com While the primary mechanism of action for this compound derivatives appears to be enzyme inhibition, the broader class of sulfonamides has been explored for activity at various receptors.

Currently, specific data on the receptor binding affinities and direct modulatory effects of this compound itself are not widely available in the scientific literature. The evaluation of how a compound binds to a receptor is crucial, as this interaction can lead to agonistic (activating) or antagonistic (inhibiting) effects, altering cellular signaling. revvity.com Such studies often involve radioligand binding assays where the compound of interest competes with a labeled ligand for the receptor's binding site. env.go.jp The absence of such data for this compound suggests that its most significant biological activities are likely mediated through the enzyme inhibition pathways described previously.

Understanding the precise interaction between a compound and its protein target at the atomic level is fundamental to rational drug design. volkamerlab.orgnih.gov Techniques like X-ray crystallography and computational modeling provide detailed three-dimensional insights into these interactions. nih.govnih.gov

For sulfonamide-based inhibitors like this compound derivatives, these studies have been instrumental in elucidating their mechanism of action against carbonic anhydrases. plos.org

X-ray Crystallography: Crystal structures of various sulfonamides in complex with different CA isoforms have been resolved. These structures confirm that the primary binding interaction involves the sulfamoyl group (SO₂NH₂). The nitrogen atom of the sulfonamide deprotonates and forms a coordinate bond with the catalytic Zn(II) ion in the active site. This interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II) within the active site. The remainder of the inhibitor molecule extends into a hydrophobic portion of the active site cleft, forming van der Waals interactions that contribute to the binding affinity and isoform selectivity. plos.org

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the binding modes of ligands within a protein's active site. nih.govmdpi.commeilerlab.org These models complement experimental data by predicting binding affinities and identifying key residues involved in the interaction. meilerlab.orgresearchgate.net For sulfonamide inhibitors, docking studies consistently show the sulfamoyl group positioned deep within the active site, interacting with the zinc ion. These simulations help rationalize the structure-activity relationships (SAR) observed in kinetic studies, explaining why certain substitutions on the inhibitor's scaffold lead to higher or lower potency against specific CA isoforms. mdpi.com

Receptor Binding Affinities and Modulatory Effects

Downstream Cellular Pathway Modulation by this compound

The inhibition of a key enzyme like carbonic anhydrase can have significant repercussions on various cellular pathways. By altering the availability of protons and bicarbonate, CA inhibitors can influence intracellular and extracellular pH, which in turn can perturb cellular processes that are pH-sensitive.

Inhibition of carbonic anhydrase has been shown to induce changes in the expression of numerous genes. nih.govresearchgate.net These alterations are often linked to the cellular stress caused by pH dysregulation or hypoxia. For instance, inhibiting CAIX, a tumor-associated isoform, can trigger apoptosis by altering intracellular pH levels. mdpi.com This process is accompanied by the upregulation of pro-apoptotic genes such as BAX and caspases (CASP-3, -8, -9), as well as genes involved in autophagy like BECLIN-1 and LC3. mdpi.com

Furthermore, transcriptome analysis following treatment with CA inhibitors in cancer models has revealed differential expression of genes involved in cell death, migration, proliferation, and response to drugs. ustc.edu.cn For example, the inhibition of CA9 and CA12 in tongue squamous cell carcinoma was found to regulate the expression of critical downstream genes including TGFB2, ITGB3, and TNFAIP3. ustc.edu.cn While these studies were conducted with specific CA inhibitors, it is plausible that this compound derivatives with similar target profiles would induce comparable changes in gene expression.

The activity of many signal transduction pathways is sensitive to changes in the cellular environment, including pH. Inhibition of carbonic anhydrases can therefore lead to significant perturbations in these signaling cascades. mdpi.com

Studies have shown that CA inhibition can affect major signaling pathways involved in cancer progression, such as:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some CA inhibitors have been shown to interfere with this pathway, often in conjunction with other treatments. mdpi.com The mTOR signaling pathway, in particular, can be inhibited by some CA inhibitors. ustc.edu.cn

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in cell proliferation and differentiation. CA inhibition has been reported to suppress components of this pathway, such as phospho-p38 MAPK, contributing to reduced angiogenesis and metastatic potential. mdpi.com

HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor activated under low oxygen conditions, and it drives the expression of genes like CA9. mdpi.com By disrupting pH regulation, CA inhibitors can interfere with the cell's response to hypoxia and affect HIF-1α signaling. mdpi.com

Ferroptosis and Apoptosis: Recent research indicates that inhibitors of CAII can induce a form of iron-dependent cell death known as ferroptosis by downregulating FTH1 (Ferritin Heavy Chain 1) via the AKT signaling pathway. mdpi.comresearchgate.net This highlights a novel downstream effect of CA inhibition, linking it to distinct cell death mechanisms beyond classical apoptosis.

These findings demonstrate that by targeting a single enzyme family, compounds based on the this compound scaffold can initiate a complex network of downstream effects, altering gene expression and perturbing critical signaling pathways that control cell fate.

Pharmacological Profile of 2 Sulfamoylacetamide: Pre Clinical Investigations

In Vitro Pharmacological Assays and Efficacy Studies

In vitro studies are fundamental in the early stages of drug discovery, providing initial data on a compound's biological activity. reactionbiology.com For 2-sulfamoylacetamide, these assays have been crucial in determining its potency, selectivity, and cellular mechanisms.

Potency and Selectivity Profiling in Biological Systems

The potency of a drug, a measure of the concentration required to produce a specific effect, and its selectivity for its intended target are critical attributes. merckmanuals.com Research has shown that the this compound moiety can be a key component in developing potent and selective inhibitors for various biological targets. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, the this compound group was kept constant while other parts of the molecule were modified to enhance potency and metabolic stability. nih.gov

One study highlighted a sulfonamide compound incorporating the this compound moiety that demonstrated high potency in a SKOV3 IDO1 assay with an IC50 of 9.3 nM. nih.gov However, its biochemical potency was lower compared to other analogs. nih.gov Further modifications, such as the introduction of a trifluoromethyl group, led to a compound that was equally potent but showed increased in vitro stability. nih.gov This systematic exploration underscores the role of the this compound group in achieving high potency. nih.gov

The selectivity of compounds containing the this compound motif has also been a subject of investigation. For example, in the context of low-molecular-weight protein tyrosine phosphatase (LMW-PTP) inhibitors, a leading compound demonstrated over 8,000-fold selectivity. iu.edu While this specific compound was not this compound itself, the study illustrates the potential for achieving high selectivity with related structures.

Mechanistic Efficacy in Disease Models (e.g., cellular models)

Cellular models are instrumental in elucidating the mechanism of action of a drug candidate. For compounds containing the sulfonamide group, a common mechanism of action is the inhibition of folic acid synthesis in bacteria by acting as a competitive inhibitor of p-aminobenzoic acid (PABA). nih.govdrugbank.com This inhibition of dihydropteroate (B1496061) synthetase halts the production of folate, which is essential for DNA synthesis and bacterial replication. nih.govdrugbank.comyoutube.com

In the context of cancer, the this compound moiety has been integral to the design of IDO1 inhibitors. nih.gov IDO1 is an enzyme that plays a role in immune suppression, and its inhibition can enhance the body's immune response against tumors. In vitro studies using human cell lines have demonstrated that compounds containing this moiety can effectively inhibit IDO1 activity. nih.gov For instance, a lead compound with the this compound group showed high potency in cell-based assays and a human whole blood assay, indicating its potential for in vivo efficacy. nih.gov

In Vivo Pharmacodynamics in Animal Models (mechanistic understanding)

In vivo studies in animal models are essential to understand how a compound affects the body and to bridge the gap between in vitro findings and potential clinical applications. eupati.eunih.gov These studies provide insights into the drug's mechanism of action in a complex biological system. nih.gov

Dose-Response Relationships for Target Engagement in Pre-clinical Models

Establishing a dose-response relationship is a critical step in pre-clinical development, as it helps in understanding the potency and efficacy of a compound. numberanalytics.comgu.sewikipedia.org This involves administering different doses of the compound to animal models and measuring the resulting physiological or biochemical effects. merckmanuals.com For instance, in the development of IDO1 inhibitors containing the this compound moiety, a lead compound demonstrated efficacy in an animal model of cancer when used in combination with a checkpoint inhibitor, validating the in vitro potency. nih.gov

The dose-response curve provides valuable information about the concentration of the drug needed to engage its target and produce a therapeutic effect. merckmanuals.comnih.gov Preclinical studies aim to define this relationship to guide the selection of doses for clinical trials. nih.gov

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are molecules that indicate the biological effect of a drug on its target. reactionbiology.comveedalifesciences.com Identifying and validating these biomarkers is crucial for monitoring drug activity and optimizing dosage. reactionbiology.comcancer.gov In pre-clinical studies, PD biomarkers can confirm that the drug is reaching its target and exerting the desired effect. reactionbiology.com

For example, in the context of cancer therapies, a PD biomarker could be the level of a downstream signaling molecule that is affected by the drug's target. cancer.gov In the case of IDO1 inhibitors, a potential PD biomarker could be the levels of kynurenine (B1673888), the product of the IDO1-catalyzed reaction, in the plasma or tumor microenvironment. A reduction in kynurenine levels following treatment would indicate target engagement. While specific PD biomarker data for this compound is not detailed in the provided context, the general approach involves identifying such markers in pre-clinical models. reactionbiology.combiorxiv.org

Comparative Pharmacological Activity of this compound with Structural Analogues

Comparing the activity of a lead compound with its structural analogues is a key part of drug development. wikipedia.org This helps in understanding the structure-activity relationship (SAR) and identifying the most promising candidate for further development. researchgate.net

In the development of IDO1 inhibitors, various analogues of a lead compound containing the this compound moiety were synthesized and tested. nih.gov For example, replacing a bromo substituent with a trifluoromethyl group resulted in a compound with equal potency but improved metabolic stability. nih.gov Another analogue, a sulfone, showed high potency in both biochemical and cellular IDO1 assays with improved metabolic stability in liver microsomes. nih.gov

Medicinal Chemistry Aspects and Structure Activity Relationship Sar of 2 Sulfamoylacetamide Derivatives

Systematic SAR Studies on 2-Sulfamoylacetamide Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. youtube.comcollaborativedrug.com For the this compound scaffold, systematic studies involve modifying different parts of the molecule and assessing the resulting impact on its therapeutic effect. This process helps identify the key structural features required for potency and selectivity. collaborativedrug.commdpi.com

The biological activity of this compound derivatives can be significantly altered by the nature and position of various substituents. mdpi.com Research has shown that modifications to the core scaffold, such as changing the groups attached to the sulfamoyl nitrogen or the acetamide (B32628) nitrogen, can lead to substantial differences in potency.

For instance, in studies on related sulfonamide-containing compounds, the introduction of electron-withdrawing groups on aromatic rings attached to the scaffold has been shown to enhance biological activity in some cases. mdpi.com Conversely, the presence of bulky substituents may lead to a decrease in activity due to steric hindrance at the target's binding site. youtube.com In one study on N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, a series of N-alkyl and N-aralkyl derivatives were synthesized, all of which displayed varying degrees of antiurease activity. researchgate.net

It is also widely accepted in the SAR of sulfanilamides that for a compound to have good activity, it must be capable of forming an ionized species at the amide position. nih.gov The nature of the substituents directly influences the acidity (pKa) of the sulfonamide N-H bond, which is often crucial for mimicking the p-aminobenzoic acid (PABA) substrate of dihydropteroate (B1496061) synthase (DHPS) in bacteria. nih.gov

Table 1: General Substituent Effects on Sulfonamide-based Scaffolds

| Scaffold Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| Aryl Ring | Electron-Withdrawing Groups | Can enhance biological activity | mdpi.com |

| Sulfamoyl Nitrogen | Alkyl/Aralkyl Groups | Can modulate activity (e.g., antiurease) | researchgate.net |

| Amide Nitrogen | Substituents allowing ionization | Often required for good antibacterial activity | nih.gov |

Rational drug design leverages structural information from the biological target to guide the synthesis of more potent and selective inhibitors. nih.gov The availability of crystal structures for target enzymes allows medicinal chemists to design this compound analogues that fit precisely into the active site. researchgate.net This approach is more efficient than traditional high-throughput screening as it focuses on creating molecules with a higher probability of success. jocpr.com

The synthesis of this compound analogues can be achieved through various chemical routes. A common approach involves the reaction of a substituted sulfonyl chloride with an aminoacetamide derivative. researchgate.net For example, N-alkyl/aralkyl sulfamoylacetamides have been synthesized by reacting N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide with different electrophiles in the presence of a base like sodium hydride. researchgate.net Another strategy involves the intramolecular C-H insertion of carbenes derived from 2-diazo-2-sulfamoylacetamides to create cyclic analogues. researchgate.net The synthesis of more complex derivatives may require multi-step pathways to build the desired scaffold and introduce specific functional groups. nih.gov

Exploration of Substituent Effects on Biological Activity

Computational Approaches in the Design and Optimization of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of lead compounds. jocpr.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. mdpi.comknu.edu.af For this compound derivatives, docking studies can elucidate how these molecules interact with the active site of a target enzyme. rsc.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com For example, docking of sulfone derivatives into the ATPase domain of human topoisomerase IIα revealed specific interactions with amino acid residues in the ATP-binding pocket. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interactions, confirming the stability of binding modes predicted by docking and assessing the conformational changes in both the ligand and the protein. mdpi.comrsc.org The stability of a designed compound within the active site, as confirmed by MD simulations, is a strong indicator of its potential as an effective inhibitor. knu.edu.afrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgmedcraveonline.com These models use molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds. jocpr.comnih.gov

A QSAR model takes the form of a mathematical equation: Activity = f (Molecular Descriptors) + error. wikipedia.org

For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with known biological activities. nih.gov Molecular descriptors such as lipophilicity (log P), molar refractivity, and various electronic and topological parameters are then calculated for each molecule. nih.govnih.gov Statistical methods are used to build a model that best describes the relationship between these descriptors and activity. medcraveonline.combiolscigroup.us A validated QSAR model can then be used to predict the potency of novel derivatives, guiding synthetic efforts toward compounds with a higher likelihood of being active. nih.govarchivepp.com

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented | Reference |

|---|---|---|---|

| Physicochemical | log P (Partition Coefficient) | Lipophilicity/Hydrophobicity | nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | nih.gov |

| Electronic | Dipole Moment, EHOMO | Electronic distribution, reactivity | biolscigroup.us |

Molecular Docking and Dynamics Simulations

Prodrug Strategies and Bioreversible Derivatives of this compound

A prodrug is an inactive or less active compound that is converted into the active drug within the body through metabolic processes. mdpi.comwuxiapptec.com This strategy is often employed to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. semanticscholar.orgnih.gov

The this compound scaffold contains functional groups, namely the amide and sulfonamide moieties, that are amenable to prodrug design. archivepp.com For example, the hydrogen on the sulfonamide nitrogen can be replaced with a bioreversible protecting group. This group could be designed to be cleaved by specific enzymes in the body, releasing the active this compound. mdpi.com Such a modification could increase the lipophilicity of the molecule, potentially enhancing its absorption across cell membranes. wuxiapptec.com Similarly, the acetamide portion could be modified. The goal of these strategies is to improve the delivery of the active compound to its site of action, thereby enhancing its therapeutic efficacy. archivepp.comblumberginstitute.org

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Sulfamoylacetamide in Research

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone of separation science, indispensable for determining the purity and concentration of chemical compounds. biomedpharmajournal.org The choice between liquid or gas chromatography is primarily dictated by the analyte's volatility and thermal stability. ijpsjournal.comadvancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. openaccessjournals.comtorontech.com Given the polar nature and low volatility of 2-Sulfamoylacetamide, stemming from its amide and sulfonamide groups capable of hydrogen bonding, HPLC is the preferred chromatographic method for its analysis. advancechemjournal.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar analyte. advancechemjournal.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. researchgate.net For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be effective. The separation mechanism relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. advancechemjournal.com Purity is assessed by monitoring the chromatogram for extraneous peaks, and quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. chromforum.org The detector of choice is often a UV detector, as the amide carbonyl group is expected to have a UV absorbance. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating polar to moderately non-polar compounds. |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | A polar solvent system suitable for retaining and eluting a polar analyte like this compound. Acid is added to improve peak shape. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are eluted and detected. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 210 nm | The amide chromophore absorbs in the low UV region. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ijpsjournal.comopenaccessjournals.com Direct analysis of this compound by GC is generally impractical due to its low volatility and poor thermal stability. The presence of multiple N-H bonds in the sulfamoyl and amide groups leads to strong intermolecular hydrogen bonding, significantly raising its boiling point and causing it to likely decompose at the high temperatures required for vaporization. sigmaaldrich.com

To make the compound suitable for GC analysis, a chemical modification step known as derivatization is necessary. sigmaaldrich.comscirp.org Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. For this compound, the active hydrogens on the nitrogen atoms of both the amide and sulfonamide groups are ideal sites for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach that replaces the active protons with trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility. sigmaaldrich.com

Table 2: Potential Derivatization Reaction for GC Analysis of this compound

| Analyte Functional Group | Derivatizing Agent | Resulting Derivative | Purpose |

| Primary Amide (-CONH₂) | BSTFA | N,N-bis(trimethylsilyl) derivative | Increases volatility and thermal stability. |

| Sulfonamide (-SO₂NH₂) | BSTFA | N,N-bis(trimethylsilyl) derivative | Reduces hydrogen bonding, enhances volatility. |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum that provides information about its structure and composition. scribd.com For an unambiguous structural confirmation of this compound, a combination of NMR, IR, and mass spectrometry is essential.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. emerypharma.com A complete NMR analysis provides a detailed map of the carbon-hydrogen framework. ipb.pt

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would feature three distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) (-CH₂-) protons would appear as a singlet, flanked by the broad signals of the primary amide (-CONH₂) and sulfonamide (-SO₂NH₂) protons. The chemical shifts of the NH₂ protons can vary depending on the solvent, concentration, and temperature due to hydrogen exchange.

¹³C NMR: The carbon NMR spectrum would provide evidence for the carbon backbone. Two signals are predicted: one for the methylene carbon (-CH₂-) and another for the carbonyl carbon (-C=O) of the amide group at a much lower field.

2D NMR: Two-dimensional NMR experiments are crucial for confirming connectivity. scribd.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methylene carbon signal and the signal of the protons attached to it, confirming the -CH₂- group assignment. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. libretexts.org One would expect to see correlations from the methylene protons to the carbonyl carbon, which would definitively establish the connectivity of the entire molecular skeleton.

Table 3: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 7.0 | Broad Singlet | -SO₂NH₂ |

| ~7.2 - 6.8 | Broad Singlet | -CONH₂ | |

| ~3.8 - 3.5 | Singlet | -CH₂ - | |

| ¹³C NMR | ~170 | - | -C =O |

| ~55 | - | -C H₂- | |

| 2D NMR | HSQC Correlation | HMBC Correlation | |

| C2 ↔ H₂ | C1 ↔ H₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies. chemistrystudent.com The IR spectrum of this compound would display distinct absorption bands confirming the presence of its key functional groups.

The N-H stretching vibrations of both the primary amide and sulfonamide groups would appear as prominent bands in the 3400-3200 cm⁻¹ region. vscht.cz The C=O stretch of the amide group is expected to produce a strong, sharp absorption band around 1680-1640 cm⁻¹. libretexts.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would give rise to two strong bands, typically in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide & Sulfonamide | N-H Stretch | 3400 - 3200 | Strong, Broad |

| Methylene | C-H Stretch | 3000 - 2850 | Medium |

| Amide | C=O Stretch | 1680 - 1640 | Strong |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1180 - 1160 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is invaluable for determining the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

Ionization: For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred over Electron Impact (EI) ionization. ESI is particularly suitable as it can be directly coupled with HPLC (LC-MS), allowing for the analysis of the compound directly from the chromatographic eluent. eag.com ESI would likely produce the protonated molecule [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the exact elemental formula. This is a definitive method for confirming the molecular identity, distinguishing it from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. wikipedia.org This provides valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve the neutral loss of ammonia (B1221849) (NH₃) or the cleavage of the C-S or C-C bonds.

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Information Provided |

| Chemical Formula | C₂H₆N₂O₃S | - |

| Nominal Mass | 138 | Integer molecular weight. |

| Monoisotopic Mass | 138.01026 | Exact mass for HRMS confirmation. |

| ESI-MS Ion | m/z 139.0175 [M+H]⁺ | Molecular ion observed in positive mode ESI. |

| Key HRMS Fragments | m/z 122.0437 [M+H-NH₃]⁺ | Confirms loss of an amino group. |

| m/z 80.9644 [SO₂NH₂]⁻ | Identification of the sulfamoyl moiety (in negative mode). |

Infrared (IR) Spectroscopy

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.govbu.edu This method has been instrumental in elucidating the structures of a vast range of molecules, from simple inorganic salts to complex biological macromolecules like proteins and nucleic acids. nih.govnih.govnih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. units.it By analyzing the pattern of diffracted X-rays, scientists can determine the electron density distribution and, consequently, the positions of individual atoms, bond lengths, and bond angles with high accuracy. bu.educaltech.edu

For instance, studies on various metal complexes have revealed diverse coordination environments, such as tetrahedral, square planar, square pyramidal, and octahedral geometries. mdpi.commdpi.com The specific geometry adopted is influenced by factors like the nature of the metal ion, the electronic properties of the ligands, and steric effects.

To illustrate the type of data obtained from X-ray crystallography, the following table presents a hypothetical set of crystallographic parameters for a metal complex of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

This table is for illustrative purposes only and does not represent actual data for a this compound complex.

Hyphenated Techniques in the Analysis of this compound in Research Contexts

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. ijprajournal.comnih.govsaspublishers.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced sensitivity and specificity. nih.govslideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. ijprajournal.comnih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the sample is first injected into an HPLC system, where the components are separated based on their differential partitioning between a stationary phase and a mobile phase. chromatographyonline.com The separated components then elute from the column and are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). ijprajournal.com

The resulting mass spectrum provides information about the molecular weight of the compound and, through fragmentation analysis (in MS/MS), its chemical structure. nih.gov LC-MS methods can be developed for the quantitative analysis of this compound in various matrices, offering high sensitivity and selectivity. lcms.czlcms.czeurl-pesticides.eufda.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique that couples gas chromatography with mass spectrometry. nih.govresearchgate.net This technique is ideal for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization techniques can be employed to convert it into a more volatile derivative. This involves a chemical reaction to modify the analyte to increase its volatility and thermal stability. nih.gov

In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase. spectroscopyonline.comjfda-online.com The separated components then enter the mass spectrometer for detection and identification. nih.govmdpi.com GC-MS provides excellent separation efficiency and sensitive detection, making it a valuable tool for the analysis of derivatized this compound. researchgate.netmdpi.com

The table below summarizes the key aspects of LC-MS and GC-MS for the analysis of this compound.

| Technique | Principle | Applicability to this compound | Information Obtained |

| LC-MS | Separates compounds based on polarity and partitioning, followed by mass analysis. ijprajournal.com | Directly applicable for the analysis of the non-volatile compound. nih.gov | Molecular weight, structural information (from fragmentation), and quantitative data. ijprajournal.comnih.gov |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass analysis. nih.gov | Requires derivatization to increase volatility. nih.gov | Molecular weight and detailed structural information of the derivative, and quantitative data. researchgate.netnih.gov |

Other hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) and capillary electrophoresis-mass spectrometry (CE-MS), could also potentially be applied to the analysis of this compound, providing complementary information. nih.govsaspublishers.comslideshare.net The choice of technique depends on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity.

Conceptual Therapeutic Applications and Disease Models for 2 Sulfamoylacetamide

Theoretical Basis for 2-Sulfamoylacetamide's Modulatory Role in Specific Biological Pathways

The therapeutic potential of this compound and its derivatives is rooted in the biological activity of the sulfamoyl group. This functional group is a key structural motif in a variety of pharmacologically active compounds, including synthetic "sulfa drugs" known for their antibacterial properties. oup.comoup.com The sulfamoyl group can be found in compounds that act as diuretics, hypoglycemic treatments, and antimicrobials. oup.com The versatility of this structural feature allows for its incorporation into diverse molecular scaffolds, potentially leading to interactions with a range of biological targets.

The mechanism of action for compounds containing the sulfamoyl moiety often involves the inhibition of specific enzymes. For instance, sulfonamides can mimic the structure of p-aminobenzoic acid, a substrate for dihydropteroate (B1496061) synthase, an enzyme crucial for folate biosynthesis in bacteria. oup.com By competitively inhibiting this enzyme, they disrupt a vital metabolic pathway in microorganisms. This principle of enzymatic inhibition is a cornerstone of the theoretical application of this compound derivatives in various disease contexts.

Furthermore, the broader class of organosulfur compounds, which includes sulfonamides, exhibits a wide array of bioactivities. oup.com The specific biological effects of a sulfamoyl-containing compound are influenced by the other chemical groups attached to the molecule. These groups can modulate properties such as solubility, metabolic stability, and the ability to cross biological membranes, thereby influencing the compound's interaction with its molecular targets. The synthesis of various derivatives allows for the exploration of these structure-activity relationships to optimize therapeutic effects. researchgate.netresearchgate.net

Application of this compound in Pre-clinical Disease Models (in vitro or animal, purely mechanistic)

Preclinical models are essential for understanding the fundamental mechanisms by which a compound exerts its effects before any consideration of clinical use. nih.govnih.gov For this compound and its derivatives, these models have been instrumental in elucidating their potential roles in modulating specific biological pathways relevant to various diseases.

Neural Pathway Modulation in Epilepsy Models (if applicable)

Epilepsy is characterized by excessive and synchronized firing of neurons, leading to seizures. epilepsysociety.org.uk Experimental models of epilepsy often aim to replicate this hyperexcitability to study the underlying cellular and network mechanisms. epilepsysociety.org.uknih.govnih.gov While direct studies on this compound in epilepsy models are not extensively documented in the provided results, the broader class of sulfonamides has been investigated for its effects on neural pathways. The modulation of ion channels and neurotransmitter systems are key strategies in the development of anti-seizure medications. jci.org Given the ability of sulfonamides to interact with enzymes and receptors, it is conceivable that derivatives of this compound could be designed to modulate neural pathways implicated in epilepsy.

Ocular Fluid Dynamics in Glaucoma Models (if applicable)

Glaucoma is a neurodegenerative disease often associated with elevated intraocular pressure (IOP), which can damage the optic nerve. frontiersin.org A key target for glaucoma treatment is the reduction of aqueous humor production, a process in which carbonic anhydrase enzymes play a crucial role. nih.gov Carbonic anhydrase inhibitors, many of which are sulfonamide derivatives, are used clinically to lower IOP. nih.gov Preclinical glaucoma models are used to study the effects of compounds on IOP and aqueous humor dynamics. frontiersin.org For example, CRISPR-Cas9 mediated knockout of the Car2 gene, which encodes carbonic anhydrase 2, has been shown to significantly reduce IOP in mouse models of glaucoma by inhibiting aqueous humor production. nih.gov This provides a strong theoretical and mechanistic basis for the investigation of this compound derivatives as potential modulators of ocular fluid dynamics in glaucoma models.

Anti-microbial/Anti-urease Activity in Model Systems

The antimicrobial properties of sulfonamides are well-established. nih.govbyjus.com Derivatives of this compound have been evaluated for their activity against various bacterial strains. mdpi.com The mechanism often involves the inhibition of essential microbial enzymes. mdpi.com

Urease, a nickel-containing enzyme produced by some bacteria and fungi, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.netbiomedpharmajournal.org This activity is a significant virulence factor for pathogens like Helicobacter pylori, allowing it to survive in the acidic environment of the stomach. rsc.org Therefore, urease inhibitors are of great interest as potential antimicrobial agents. rsc.org

Several studies have synthesized and screened derivatives of N-(sulfamoyl)acetamide for their anti-urease activity. researchgate.net In one study, a series of N-alkyl/aryl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized and all displayed varying degrees of anti-urease activity. researchgate.net Enzyme kinetic studies of other potential urease inhibitors have revealed different modes of inhibition, including competitive and mixed-type inhibition. rsc.org

Table 1: Examples of Preclinical Models and Mechanistic Insights

| Disease/Process Model | Key Target/Pathway | Mechanistic Finding |

|---|---|---|

| Bacterial Infection | Dihydropteroate synthase | Inhibition of folate biosynthesis. oup.com |

| H. pylori Infection | Urease | Inhibition of urease activity, which is crucial for bacterial survival in acidic conditions. rsc.org |

The Role of this compound in Understanding Disease Pathophysiology through Target Modulation

The study of how this compound and its derivatives interact with specific molecular targets provides valuable insights into the pathophysiology of various diseases. By modulating the activity of a particular enzyme or receptor, researchers can probe its role in a disease process.

For instance, the use of sulfonamide-based inhibitors of carbonic anhydrase has not only led to treatments for glaucoma but has also deepened our understanding of the role of this enzyme in regulating intraocular pressure. nih.gov Similarly, the development of potent and specific urease inhibitors based on the sulfamoylacetamide scaffold can help to elucidate the precise contribution of urease to the virulence of different pathogens. researchgate.netrsc.org

Furthermore, exploring the structure-activity relationships of this compound derivatives can reveal key features necessary for interaction with a biological target. This information is not only crucial for drug design but also enhances our fundamental understanding of molecular recognition and enzyme catalysis. The synthesis of various analogs and the evaluation of their biological activity contribute to a more comprehensive picture of the target's function and its role in the intricate network of biochemical pathways that are disrupted in disease states. researchgate.net

The ability to create a library of related compounds with varying inhibitory potentials allows for a systematic investigation of a target's involvement in cellular processes. researchgate.net This approach can help to validate a particular enzyme or receptor as a therapeutic target and can uncover new aspects of its biological function.

Future Research Directions and Unanswered Questions for 2 Sulfamoylacetamide

Elucidation of Novel Molecular Targets and Binding Partners

A significant gap in the current understanding of 2-sulfamoylacetamide is the near-complete absence of information regarding its biological targets. While the broader class of sulfonamides is known to interact with a variety of enzymes and receptors, the specific molecular binding partners for this compound and its derivatives have not been identified. Future research should prioritize the systematic screening of this compound and its analogues to uncover potential biological activities.

Identifying the precise protein target or targets is a critical step in both chemical biology and drug discovery. nih.gov Phenotypic assays, which measure the effect of a compound on cell behavior, could be an initial step, but these must be followed by rigorous target identification studies. nih.gov Methodologies for this purpose are well-established and can be broadly categorized as:

Direct Biochemical Methods: This includes affinity chromatography, where a derivatized version of the compound is immobilized to pull down its binding partners from cell lysates.

Genetic Interactions: Techniques like yeast three-hybrid screening can identify proteins that interact with a small molecule.

Computational Inference: In silico docking studies can predict potential binding partners based on the compound's structure and the known structures of proteins. researchgate.net For instance, computational analyses have been used to investigate other sulfonamide-based compounds as potential inhibitors of enzymes like acetylcholinesterase. researchgate.net

A concerted effort using these approaches could reveal novel and potentially valuable molecular targets for this compound derivatives, providing a foundation for understanding their mechanism of action and exploring their therapeutic or research applications. nih.govnih.gov

Development of Advanced Synthetic Strategies and C-H Functionalization for Derivatization

While the parent compound is synthetically accessible, the true potential of the this compound scaffold lies in its derivatization. Advanced synthetic strategies are needed to efficiently generate a diverse library of analogues for biological screening. A particularly promising area is the use of carbene-mediated C-H insertion reactions starting from 2-diazo-2-sulfamoylacetamides. researchgate.netresearchgate.net

Research has demonstrated that intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides can produce complex heterocyclic structures. grafiati.com These reactions involve preparing the diazo compounds from chloroacetyl chloride and secondary amines, followed by a multi-step sequence. researchgate.net The subsequent rhodium-catalyzed C-H insertion proceeds with notable regioselectivity, which is influenced by the electronic effects of substituents on the aryl groups. researchgate.netgrafiati.com For example, studies on 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamides show that the reaction favors insertion into the N-phenylacetamide moiety to yield 3-sulfamoylindolin-2-one derivatives. grafiati.com

| Starting Material (2-Diazo-2-sulfamoylacetamide Derivative) | Reaction Type | Major Product | Reference |

| 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | Aromatic 1,5-C-H Insertion | 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative | grafiati.com |

| 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamides | Aromatic 1,5-C-H Insertion | 3-sulfamoylindolin-2-one derivative | grafiati.com |

| 2-diazo-N,N-dialkyl-2-(N,N-dialkylsulfamoyl)acetamides | Aliphatic C-H Insertion | No reaction observed | grafiati.com |

This table summarizes the outcomes of intramolecular carbene C-H insertion reactions for different derivatives of 2-diazo-2-sulfamoylacetamide, highlighting the influence of substituents on the reaction pathway.

Future efforts should focus on expanding the scope of these reactions and developing new catalytic systems to control selectivity. numberanalytics.comnumberanalytics.com The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for derivatizing organic molecules, as it avoids the need for pre-functionalized starting materials. nih.govumich.edu Exploring transition-metal-catalyzed C-H functionalization methods beyond carbene chemistry could provide novel pathways to modify the this compound core at previously inaccessible positions, rapidly generating molecular diversity. umich.edursc.org

Exploration of Polypharmacology and Off-Target Effects (mechanistic studies)

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in modern drug discovery. mdpi.comnih.gov As new derivatives of this compound are synthesized and found to have biological activity, it will be imperative to investigate their polypharmacology. A drug's interaction with unintended "off-targets" can lead to adverse effects, but can also be responsible for beneficial therapeutic outcomes. nih.govnih.gov

Mechanistic studies are essential to distinguish between on-target and off-target effects. nih.govrsc.org Once a primary target is identified (Section 9.1), follow-up studies should be designed to build a comprehensive target profile. This can be achieved through:

Broad Kinase or Receptor Panel Screening: Testing lead compounds against large panels of known biological targets to identify potential off-target interactions.

Proteomic Profiling: Techniques like thermal proteome profiling (TPP) can identify direct and indirect targets of a compound in a cellular context.

Computational Prediction: As with primary target identification, computational tools can predict likely off-targets based on structural similarity to the ligands of known proteins. nih.gov

Understanding the polypharmacology of this compound derivatives is crucial for interpreting their biological effects and assessing their potential for further development. nih.gov This knowledge allows for the rational design of more selective compounds or, conversely, the development of multi-targeting agents designed to modulate complex disease pathways. researchgate.net

Integration with Systems Biology and Omics Approaches

To fully comprehend the cellular impact of any bioactive this compound derivative, future research must move beyond single-target analysis and embrace a systems-level perspective. srmist.edu.in Systems biology integrates large-scale datasets from various "omics" technologies (e.g., genomics, transcriptomics, proteomics, and metabolomics) to model and understand the complex interactions within a biological system as a whole. researchgate.netfrontiersin.orgnih.gov